(R)-Glycidyl 1-naphthyl ether
Description
Significance of Chiral Glycidyl (B131873) Ethers as Key Synthetic Intermediates
Chiral glycidyl ethers are a class of compounds of immense importance in organic chemistry, serving as versatile precursors for the synthesis of a wide array of enantiomerically pure molecules. nih.gov The presence of the epoxide ring, a highly strained three-membered heterocycle, makes them susceptible to nucleophilic attack, allowing for the introduction of various functional groups in a regio- and stereoselective manner. This reactivity is fundamental to their role as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
The chirality of these ethers is crucial, as the biological activity of many complex molecules is dependent on their specific three-dimensional arrangement. sid.ir The use of a single enantiomer of a glycidyl ether, such as the (R)- or (S)-form, allows chemists to control the stereochemistry of the final product, which is often a critical factor for its desired function and to minimize potential side effects from inactive or harmful enantiomers. nih.gov For instance, enantiopure epoxides are considered vital synthons for producing a variety of chiral drugs. mdpi.com The ability to synthesize complex chiral molecules from relatively simple, commercially available starting materials like chiral glycidyl ethers is a cornerstone of modern asymmetric synthesis. nih.gov
Overview of the Compound's Role in Enantioselective Transformations
(R)-Glycidyl 1-naphthyl ether plays a crucial role as a chiral building block in a multitude of enantioselective transformations. Its primary utility lies in its predictable reaction pathways, where the epoxide ring is opened by a nucleophile, leading to the formation of a new stereocenter. This process is fundamental in the synthesis of many biologically active compounds.
A prominent example of its application is in the synthesis of β-adrenergic blocking agents, commonly known as beta-blockers. sid.irsorbonne-universite.fr For instance, the synthesis of the widely used antihypertensive drug (S)-propranolol involves the reaction of this compound with isopropylamine (B41738). sid.ireurekalert.org The stereochemistry of the final drug molecule, which is critical for its therapeutic activity, is directly derived from the chiral epoxide starting material. sid.ir The (S)-enantiomer of propranolol (B1214883) is significantly more active than its (R)-counterpart. mdpi.com
The reactivity of this compound is not limited to reactions with simple amines. It can undergo ring-opening with a variety of nucleophiles, including thiols, alcohols, and carbanions, to generate a diverse range of chiral intermediates. acs.org Furthermore, enzymatic and catalyst-driven kinetic resolutions of racemic glycidyl 1-naphthyl ether have been developed to isolate the desired enantiomer with high purity, further highlighting its importance in asymmetric synthesis. sorbonne-universite.frresearchgate.net
Below is a table summarizing key transformations involving this compound:
| Reaction Type | Nucleophile | Product Class | Significance |
| Nucleophilic Ring-Opening | Isopropylamine | β-Amino Alcohols | Synthesis of (S)-propranolol and other beta-blockers. sid.ireurekalert.org |
| Hydrolytic Kinetic Resolution | Water (with catalyst) | Chiral Diols | Access to enantiopure diols and recovery of unreacted enantiopure epoxide. sorbonne-universite.frresearchgate.net |
| Polymerization | Anhydrides (with catalyst) | Chiral Polyesters | Creation of functional polymers with defined stereochemistry. pnas.org |
Historical Context of Glycidyl Ether Utility in Organic Chemistry and Industry
The utility of glycidyl ethers in organic chemistry and industry dates back to the mid-20th century. Initially, they were primarily recognized for their role as reactive diluents and modifiers in the formulation of epoxy resins. doi.orgatamanchemicals.com These resins, formed by the polymerization of epoxides, are known for their strong adhesive properties, chemical resistance, and durability, making them ubiquitous in coatings, adhesives, and composite materials. imarcgroup.com
The development of asymmetric synthesis in the latter half of the 20th century brought a new dimension to the utility of glycidyl ethers. Chemists began to recognize the potential of chiral glycidyl ethers as valuable intermediates for constructing complex, enantiomerically pure molecules. The ability to introduce a defined stereocenter through the epoxide ring-opening reaction was a significant advancement, particularly for the pharmaceutical industry, where the demand for single-enantiomer drugs was growing. nih.gov
The synthesis of this compound itself is typically achieved through the Williamson ether synthesis, reacting 1-naphthol (B170400) with epichlorohydrin (B41342) in the presence of a base. rsc.org The development of efficient methods for both the synthesis and the resolution of racemic glycidyl ethers has been a continuous area of research, aiming to provide a reliable and cost-effective supply of these crucial chiral building blocks for various applications. sorbonne-universite.frresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(naphthalen-1-yloxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYCPWLLBSSFBW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972165 | |
| Record name | 2-{[(Naphthalen-1-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56715-28-7 | |
| Record name | (2R)-2-[(1-Naphthalenyloxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56715-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl 1-naphthyl ether, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056715287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(Naphthalen-1-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-[(1-naphthalenyloxy)methyl]-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | GLYCIDYL 1-NAPHTHYL ETHER, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ5S2IWE7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for R Glycidyl 1 Naphthyl Ether
Chemical Synthesis Pathways
Williamson Ether Synthesis and its Enantioselective Adaptations
The Williamson ether synthesis is a robust and widely utilized method for preparing ethers, including glycidyl ethers. This reaction, first developed in 1850, remains a cornerstone of both laboratory and industrial ether production due to its broad scope and simplicity. The synthesis can be adapted to produce specific enantiomers, although this often involves a resolution step after the initial formation of a racemic mixture.
The synthesis of glycidyl 1-naphthyl ether via the Williamson reaction involves the key reagents 1-naphthol (B170400), epichlorohydrin (B41342), and a base. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
The process begins with the deprotonation of 1-naphthol by a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the more nucleophilic sodium or potassium 1-naphthoxide ion. This alkoxide then acts as the nucleophile, attacking the electrophilic primary carbon of epichlorohydrin. This attack occurs from the backside, leading to the displacement of the chloride leaving group in a single, concerted step, which results in the formation of the glycidyl ether linkage and a salt byproduct (e.g., NaCl).
Reaction Scheme:
1-Naphthol + Base → 1-Naphthoxide Ion
1-Naphthoxide Ion + Epichlorohydrin → (R/S)-Glycidyl 1-naphthyl ether + Halide Salt
To improve reaction efficiency, especially in biphasic systems, phase-transfer catalysts are often employed.
The standard Williamson synthesis using epichlorohydrin yields a racemic mixture, containing equal amounts of (R)- and (S)-glycidyl 1-naphthyl ether. To obtain the desired (R)-enantiomer with high optical purity, a subsequent resolution step is necessary. The most effective and widely cited method is the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral cobalt-salen complexes.
HKR leverages the different reaction rates of the two enantiomers with a chiral catalyst. In this process, a racemic mixture of the glycidyl ether is treated with a substoichiometric amount of water in the presence of a chiral (salen)Co(III) complex. The catalyst preferentially hydrolyzes one enantiomer into its corresponding diol at a much faster rate, leaving the unreacted, desired enantiomer in high enantiomeric excess (ee).
To isolate this compound, the (S,S)-salen Co(III) catalyst would be employed. This catalyst selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer unreacted. Conversely, using the (R,R)-salen Co(III)OAc complex selectively hydrolyzes the (R)-enantiomer, which is a documented method for producing enantiomerically pure (S)-glycidyl 1-naphthyl ether. This method is highly efficient, often requiring low catalyst loadings (0.2-2.0 mol%) and resulting in both an enantiopure epoxide and an enantiopure diol, both of which can be valuable chiral building blocks. The selectivity factors (krel) in these reactions are often very high, frequently exceeding 100, which allows for the isolation of the unreacted epoxide with greater than 99% ee.
| Catalyst | Reactant | Selective Reaction | Unreacted Epoxide (Enriched) | Byproduct |
|---|---|---|---|---|
| (R,R)-salen Co(III)OAc | (±)-Glycidyl 1-naphthyl ether | Hydrolysis of (R)-enantiomer | (S)-Glycidyl 1-naphthyl ether | (R)-1-Naphthylglycerol |
| (S,S)-salen Co(III)OAc | (±)-Glycidyl 1-naphthyl ether | Hydrolysis of (S)-enantiomer | This compound | (S)-1-Naphthylglycerol |
Emerging Synthetic Strategies
While the Williamson synthesis followed by kinetic resolution is a well-established route, research into more direct and atom-economical methods for producing chiral epoxides is ongoing. These emerging strategies aim to establish stereochemistry during the epoxide formation step, bypassing the need for resolving a racemic mixture.
Photocatalysis represents a modern approach in organic synthesis, utilizing light to drive chemical reactions. In the context of glycidyl ether synthesis, this would involve the asymmetric epoxidation of an allyl ether precursor, such as 1-(allyloxy)naphthalene. Asymmetric epoxidation is a powerful technique for converting alkenes into chiral epoxides. While specific applications of photocatalysis for the direct synthesis of this compound are not yet widely documented, the principles of photocatalytic asymmetric epoxidation of olefins are being actively explored. This strategy could offer a greener alternative to traditional methods by operating under mild conditions.
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and tunable structures make them promising candidates for heterogeneous catalysis. For the synthesis of chiral epoxides, MOFs can be designed to incorporate chiral catalysts, such as metal-salen complexes or metalloporphyrins.
These chiral MOF catalysts can facilitate the asymmetric epoxidation of allylic precursors. For instance, a chiral manganese-based salen catalyst, known for its effectiveness in the Jacobsen epoxidation, could be incorporated into a MOF structure. This would create a solid, recyclable catalyst capable of converting 1-(allyloxy)naphthalene to this compound with high enantioselectivity. While much of the current research on MOFs in epoxide chemistry focuses on their use in CO₂ cycloaddition or ring-opening reactions, their application in asymmetric epoxidation represents a significant emerging strategy for the direct synthesis of enantiopure compounds like this compound.
Industrial-Scale Production Considerations
The industrial-scale synthesis of this compound, a key chiral intermediate, necessitates rigorous process optimization to ensure high yield, purity, and cost-effectiveness. Key considerations in moving from laboratory-scale to large-scale production include the adoption of advanced reactor technologies and the diligent management of byproduct formation.
Continuous Flow Reactor Systems for Improved Yield and Efficiency
The transition from traditional batch processing to continuous flow reactor systems represents a significant advancement in the manufacturing of fine chemicals like this compound. Continuous flow chemistry offers numerous advantages over batch production, including enhanced heat and mass transfer, improved safety profiles, and greater consistency in product quality. acs.orgnih.gov These systems typically involve pumping the reactants through a series of tubes or microreactors, where the reaction conditions can be precisely controlled. mdpi.com
For the synthesis of chiral epoxides, continuous flow processes can lead to significant improvements in yield and efficiency. The high surface-area-to-volume ratio in these reactors allows for superior temperature control, which is crucial for minimizing side reactions and preventing the degradation of thermally sensitive compounds. mdpi.com Furthermore, the rapid mixing achieved in flow reactors can accelerate reaction rates, leading to shorter residence times and increased throughput. A study on the synthesis of β-amino alcohols using a continuous-flow biocatalysis system highlighted the benefits of short residence times, achieving optimal yields in as little as 20 minutes. mdpi.commdpi.com
Table 1: Comparison of Batch vs. Continuous Flow Processing for Chiral Epoxide Synthesis
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Often inefficient, leading to temperature gradients and potential for runaway reactions. | Highly efficient, allowing for precise temperature control and improved safety. mdpi.com |
| Mass Transfer | Can be limited by stirring efficiency, potentially leading to lower reaction rates. | Excellent mixing and mass transfer, resulting in faster reactions and higher yields. mdpi.com |
| Scalability | Scaling up can be challenging and may require significant process redesign. | More straightforward scalability by running the system for longer or by "numbering up" (parallelizing reactors). |
| Safety | Larger volumes of hazardous materials are present at any given time. | Smaller reaction volumes at any point in time, reducing the risk of accidents. |
| Product Consistency | Can have batch-to-batch variability. | Generally produces a more consistent product due to precise control over reaction parameters. |
| Footprint | Typically requires a larger manufacturing footprint. | More compact, requiring less physical space for the same production capacity. |
Management of Byproduct Formation (e.g., Chlorinated Compounds, Hydrolysis Products)
A critical aspect of the industrial synthesis of this compound is the effective management of byproducts. The formation of impurities not only reduces the yield of the desired product but can also complicate purification processes and impact the final product's quality. Common byproducts in the synthesis of glycidyl ethers from epichlorohydrin include chlorinated compounds and hydrolysis products. rsc.org
The reaction of 1-naphthol with epichlorohydrin can lead to the formation of 1-Chloro-3-(1-naphthoxy)-2-propanol as a significant byproduct. rsc.org This occurs when the epoxide ring of epichlorohydrin is opened by the naphthoxide ion at the chloromethyl-bearing carbon. Subsequent ring-closing to form the desired glycidyl ether competes with this side reaction. The formation of this chlorinated byproduct is influenced by reaction conditions such as temperature, solvent, and the nature of the base used. chalmers.se
Hydrolysis of the epoxide ring in either the starting material (epichlorohydrin) or the product (this compound) can lead to the formation of diol impurities. For instance, the hydrolysis of the product would yield 1-(1-naphthoxy)propane-2,3-diol. This is particularly prevalent in the presence of water and under either acidic or basic conditions. growingscience.com The use of anhydrous reaction conditions and careful control of pH are therefore essential to minimize the formation of these hydrolysis products. chalmers.se
Strategies for managing byproduct formation include:
Optimization of Reaction Conditions: Careful control of temperature, reactant stoichiometry, and reaction time can significantly influence the selectivity of the reaction towards the desired product.
Choice of Catalyst and Base: The use of phase-transfer catalysts can enhance the reaction rate and selectivity, potentially reducing the formation of certain byproducts. chalmers.se The choice of base is also critical, with solid bases sometimes offering advantages in solvent-free systems. chalmers.se
Solvent Selection: The polarity and proticity of the solvent can affect the reaction pathway. In some cases, solvent-free synthesis has been explored to simplify product isolation and reduce waste. chalmers.se
Purification Techniques: Efficient downstream processing, such as distillation or chromatography, is necessary to remove any formed byproducts and isolate the high-purity this compound.
Table 2: Common Byproducts and Mitigation Strategies
| Byproduct | Formation Pathway | Mitigation Strategies |
|---|---|---|
| 1-Chloro-3-(1-naphthoxy)-2-propanol | Nucleophilic attack of naphthoxide on the chlorinated carbon of epichlorohydrin. rsc.org | Optimization of base and catalyst; control of reaction temperature. |
| 1-(1-naphthoxy)propane-2,3-diol | Hydrolysis of the epoxide ring of the product. | Use of anhydrous reaction conditions; careful control of pH. |
| Polymeric materials | Polymerization of the epoxide starting material or product. | Control of temperature; avoidance of strong acidic or basic conditions that can initiate polymerization. |
Chemical Reactivity and Transformation Mechanisms of R Glycidyl 1 Naphthyl Ether
Nucleophilic Ring-Opening Reactions
The epoxide ring of (R)-Glycidyl 1-naphthyl ether is readily opened by a range of nucleophiles. These reactions can proceed under either acidic or basic conditions, and the regioselectivity and stereoselectivity are influenced by the reaction conditions and the nature of the nucleophile. masterorganicchemistry.comchemistrysteps.comlibretexts.org
Stereoselective Attack by Nitrogen Nucleophiles (e.g., Amines)
The reaction of this compound with nitrogen nucleophiles, particularly amines, is a cornerstone in the synthesis of important pharmaceutical compounds. A prominent example is the synthesis of (S)-propranolol, a widely used beta-blocker. ut.ac.irjocpr.com In this synthesis, the nucleophilic amine, isopropylamine (B41738), attacks the terminal carbon of the epoxide ring. jocpr.comnih.gov
This reaction proceeds via a classic S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. This backside attack leads to an inversion of the stereochemistry at the site of attack. The high stereoselectivity of this reaction is crucial for producing the desired enantiomer of propranolol (B1214883), as the biological activity resides mainly in the (S)-isomer. ut.ac.irnih.gov
Below is a table summarizing the reaction of this compound with isopropylamine to yield (S)-propranolol.
Regioselective Attack by Oxygen Nucleophiles (e.g., Alcohols, Water)
Oxygen nucleophiles such as alcohols and water can also open the epoxide ring of this compound. The regioselectivity of this attack depends on the reaction conditions.
Under basic or neutral conditions , the attack of the oxygen nucleophile (e.g., hydroxide (B78521) or alkoxide) occurs at the less substituted carbon of the epoxide ring, following an S(_N)2 pathway. masterorganicchemistry.comlibretexts.orgorgosolver.combyjus.com This results in the formation of a 1,2-diol or a corresponding ether-alcohol.
Under acidic conditions , the epoxide oxygen is first protonated, which activates the ring. The nucleophile then preferentially attacks the more substituted carbon, which can better stabilize the developing positive charge, in a mechanism with significant S(_N)1 character. chemistrysteps.comlibretexts.orglibretexts.orgbyjus.com
The reaction with water, for instance, leads to the formation of 1-(1-naphthoxy)propane-2,3-diol.
Reactions with Sulfur Nucleophiles (e.g., Thiols)
Sulfur nucleophiles, such as thiols, react with epoxides in a manner similar to oxygen and nitrogen nucleophiles. The ring-opening is typically regioselective, with the thiolate anion attacking the less sterically hindered carbon of the epoxide. arkat-usa.org This reaction is often carried out under basic conditions to deprotonate the thiol, forming a more potent thiolate nucleophile. semanticscholar.org The product of this reaction is a β-hydroxy thioether. These compounds are valuable intermediates in organic synthesis. arkat-usa.org
Catalytic Influence on Regio- and Stereoselectivity of Epoxide Ring Opening
The regio- and stereoselectivity of the epoxide ring-opening can be significantly influenced by the use of catalysts. Lewis acid catalysts, for example, can coordinate to the epoxide oxygen, activating the ring towards nucleophilic attack. ucdavis.edu The choice of catalyst and reaction conditions can direct the nucleophile to attack a specific carbon atom of the epoxide, thereby controlling the regioselectivity of the reaction. nih.govacs.org
For instance, certain metal complexes have been shown to catalyze the highly regioselective ring-opening of epoxides. researchgate.net In the context of synthesizing chiral compounds, chiral catalysts can be employed to achieve enantioselective ring-opening of racemic epoxides, a process known as kinetic resolution. mdpi.comthieme-connect.com For example, Zn(NO₃)₂/(+)-tartaric acid has been used as a catalyst for the kinetic resolution of α-naphthyl glycidyl (B131873) ether in the synthesis of (S)-propranolol. ut.ac.irjocpr.com
A variety of catalysts have been explored for this purpose:
Tungsten-based catalysts have been shown to promote the C-3 selective ring-opening of 2,3-epoxy alcohols with various nucleophiles. nih.govacs.org
Lewis acids like Sn-Beta zeolites have been investigated for the regioselective ring opening of epoxides with alcohols. ucdavis.edu
Salen-Co(III) complexes are effective for the hydrolytic kinetic resolution of terminal epoxides. thieme-connect.com
Oxidative Transformations
The ether linkage in this compound is generally stable to oxidation. However, like other ethers, it can undergo slow auto-oxidation in the presence of oxygen to form hydroperoxides, which can be unstable. uoanbar.edu.iq The primary site of reactivity for oxidation is the epoxide ring, although specific oxidative transformations of this particular compound are not extensively documented in the readily available literature. In general, epoxides can be oxidized under specific conditions, but this is a less common transformation compared to nucleophilic ring-opening.
Reductive Transformations
The epoxide ring of this compound can be reductively opened. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce epoxides to alcohols. masterorganicchemistry.comwikipedia.orgadichemistry.com The hydride nucleophile from LiAlH₄ attacks the less substituted carbon of the epoxide in an S(_N)2 fashion, resulting in the formation of a secondary alcohol after an aqueous workup. masterorganicchemistry.comwikipedia.orgadichemistry.com This reaction provides a method to convert the epoxide functionality into a hydroxyl group.
Derivatization Strategies for Expanding Molecular Complexity of this compound
This compound is a versatile chiral building block, and its derivatization is a key strategy for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The primary route for expanding its molecular complexity is through the nucleophilic ring-opening of its strained epoxide ring. This reaction is highly efficient and allows for the introduction of a wide variety of functional groups, leading to the creation of new stereogenic centers and significantly larger molecules. Other potential but less documented strategies for this specific compound include cycloaddition reactions and polymerization.
Nucleophilic Ring-Opening Reactions
The high ring strain of the epoxide in this compound makes it susceptible to attack by a diverse range of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide, leading to a trans- or anti-addition product. nih.govresearchgate.net The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile, the solvent, and the catalyst employed. researchgate.net
The reaction of this compound with nitrogen-based nucleophiles is a widely utilized strategy, most notably in the synthesis of β-adrenergic blocking agents. jocpr.comnih.gov Amines, both primary and secondary, readily open the epoxide ring to yield chiral β-amino alcohols. nih.govrsc.org
A prominent example is the synthesis of the (S)-enantiomer of Propranolol, a well-known β-blocker. In this synthesis, this compound is treated with isopropylamine. The amine attacks the terminal carbon of the epoxide, leading to the formation of (S)-Propranolol with high enantiomeric purity. jocpr.com The reaction of glycidyl naphthyl ethers with isopropylamine can be carried out by heating the reactants, often with a solvent, to yield the desired β-amino alcohol. jocpr.comnih.gov
The synthesis of other complex molecules, such as Naftopidil, also utilizes the ring-opening of a glycidyl ether with a more complex amine, 1-(2-methoxyphenyl)piperazine. scielo.br Furthermore, nitro-substituted derivatives of Propranolol have been synthesized by reacting the corresponding nitronaphthyl glycidyl ether with isopropylamine. nih.gov
The table below summarizes representative examples of ring-opening reactions of glycidyl 1-naphthyl ether with nitrogen nucleophiles.
| Nucleophile | Product | Reaction Conditions | Reference(s) |
| Isopropylamine | (S)-Propranolol | Reflux in excess isopropylamine | jocpr.com |
| 1-(2-methoxyphenyl)piperazine | (S)-Naftopidil | Not specified | scielo.br |
| Isopropylamine | (±)-4-Nitropropranolol | 30 °C for 1 hour in isopropylamine | nih.gov |
Oxygen-containing nucleophiles can also be employed to open the epoxide ring of glycidyl ethers, leading to the formation of diol derivatives or other ether linkages. A key example is the hydrolytic kinetic resolution (HKR) of racemic glycidyl 1-naphthyl ether. In this process, a chiral catalyst, such as a (R,R)-salen Co(III)OAc complex, is used to selectively hydrolyze one enantiomer of the epoxide with water, leaving the other enantiomer unreacted and in high enantiomeric excess. researchgate.netthieme-connect.com This method is a practical way to obtain enantiomerically pure (R)- and (S)-glycidyl 1-naphthyl ether.
The table below provides an example of a ring-opening reaction with an oxygen nucleophile.
| Nucleophile | Catalyst | Product(s) | Key Outcome | Reference(s) |
| Water | (R,R)-salen Co(III)OAc | (R)-1-(1-naphthyloxy)propane-2,3-diol and unreacted (S)-Glycidyl 1-naphthyl ether | Kinetic resolution of racemic glycidyl 1-naphthyl ether | researchgate.netthieme-connect.com |
Cycloaddition Reactions
While the nucleophilic ring-opening is the most prevalent derivatization strategy, the epoxide ring of glycidyl ethers can theoretically participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings. researchgate.net However, specific examples of this compound undergoing such reactions are not extensively documented in the reviewed literature. The general reactivity of epoxides suggests their potential as dipolarophiles in reactions with 1,3-dipoles, which could lead to the formation of complex heterocyclic structures.
Polymerization
This compound can serve as a monomer in ring-opening polymerization to produce polyethers with chiral pendant groups. The polymerization of glycidyl ethers can be initiated by various catalytic systems, leading to polymers with controlled molecular weights and architectures. nih.gov The resulting polymers, bearing the bulky naphthyl group, would be expected to have unique physical and chemical properties. While the polymerization of other functional epoxides has been reported, specific studies detailing the polymerization of this compound and the properties of the resulting polymer are not widely available in the current literature.
Applications of R Glycidyl 1 Naphthyl Ether As a Chiral Building Block in Advanced Organic Synthesis
Chiral Intermediate for Pharmaceutical Synthesis
The importance of chirality in drug design is well-established, as different enantiomers of a drug can exhibit significantly different pharmacological activities and metabolic pathways. (R)-Glycidyl 1-naphthyl ether serves as a key C3-chiral synthon, facilitating the production of enantiomerically pure drug candidates, which is crucial for improving therapeutic efficacy and minimizing potential side effects. jocpr.com
One of the most prominent applications of this compound is in the synthesis of beta-adrenergic blocking agents, commonly known as beta-blockers. google.comlookchem.com For this class of drugs, the biological activity resides almost exclusively in the (S)-enantiomer. google.com For instance, (S)-Propranolol is reported to be up to 100 times more potent in its beta-blocking activity than its (R)-enantiomer. google.com
The synthesis of (S)-Propranolol from this compound proceeds via a regioselective ring-opening of the epoxide. The key step involves the nucleophilic attack of isopropylamine (B41738) on the terminal carbon of the epoxide ring of the (R)-enantiomer, leading directly to the formation of (S)-Propranolol. google.com
Various synthetic strategies have been developed to obtain the required enantiomerically pure glycidyl (B131873) ether intermediate. A common industrial approach starts with racemic α-naphthyl glycidyl ether, which is then resolved using techniques such as hydrolytic kinetic resolution (HKR). The Jacobsen HKR method, utilizing a chiral (R,R)-salen Co(III)OAc complex, has been effectively used to separate the racemic mixture, providing the enantiomerically pure (S)-glycidyl ether needed for the synthesis of (S)-propranolol.
This compound is also a crucial precursor for the synthesis of the enantiomers of Naftopidil, a selective α1-adrenoceptor antagonist used in treating hypertension and benign prostatic hypertrophy. As with beta-blockers, the different enantiomers of Naftopidil are expected to have distinct pharmacological profiles, making their stereoselective synthesis a significant objective.
The synthesis of (S)- and (R)-Naftopidil has been achieved with high enantiomeric purity using (R)- and (S)-glycidyl 1-naphthyl ether, respectively. The synthesis involves the ring-opening of the chiral epoxide with 1-(2-methoxyphenyl)piperazine. For example, enantiomerically pure (S)-Naftopidil is synthesized by reacting (S)-glycidyl 1-naphthyl ether with the piperazine (B1678402) derivative. The required chiral glycidyl ether is often obtained through the hydrolytic kinetic resolution of the racemic starting material, similar to the methods used for propranolol (B1214883) synthesis.
The utility of this compound extends beyond the synthesis of specific beta-blockers and Naftopidil. As a versatile chiral building block, its reactive epoxide functionality allows it to be a key intermediate for a wide range of complex chiral molecules in drug discovery. The pharmaceutical industry has a consistently high demand for such chiral intermediates to facilitate the production of single-enantiomer drugs, which are essential for developing more effective and safer therapeutics. jocpr.com
Chiral glycidyl derivatives are recognized as one of the most useful classes of C3-chiral synthons, with applications in the synthesis of not only beta-blockers but also other pharmacologically active agents like MAO inhibitors and alkyl glycerophospholipids. The ability to introduce a specific stereocenter with the 1-naphthyloxy-2-hydroxypropyl structure makes it an invaluable tool for medicinal chemists constructing novel drug candidates. jocpr.com
Intermediate in Agrochemical Synthesis
While the primary application of this compound is in the pharmaceutical sector, its role as a chiral intermediate extends to other areas of fine chemical synthesis, including agrochemicals. smolecule.com
In agrochemical science, as in pharmaceuticals, the chirality of a molecule can significantly influence its biological activity and environmental impact. The use of single-enantiomer agrochemicals can lead to higher efficacy at lower application rates, reduced non-target toxicity, and faster environmental degradation. This compound serves as a potential building block for synthesizing such chiral pesticides and herbicides, thereby enhancing the selectivity and activity of crop protection agents. smolecule.comdatapdf.com
Precursor for Complex Organic Molecules and Polymeric Materials
The unique chemical structure of this compound also makes it a valuable precursor for the synthesis of complex organic molecules and advanced polymeric materials. researchgate.net Its reactive epoxide group can undergo ring-opening polymerization to create polymers with specific and tunable properties. researchgate.net
The incorporation of the bulky, aromatic naphthyl group into a polymer backbone can significantly influence the material's properties, such as thermal stability, mechanical strength, and ionic conductivity. researchgate.net For example, glycidyl 1-naphthyl ether is used as a monomer in the synthesis of triblock copolymers intended for use as solid polymer electrolytes in lithium-ion batteries. The presence of the 1-naphthyl moiety induces microphase separation, creating rigid domains that enhance mechanical integrity while other polymer segments facilitate ion transport. researchgate.net
In the field of epoxy resins, glycidyl 1-naphthyl ether can act as a reactive diluent and cross-linking agent. The aromaticity of the naphthyl group contributes to the thermal stability of the cured resin by increasing its rigidity through π-π stacking interactions and retarding oxidative degradation at high temperatures. researchgate.net Research has also demonstrated the copolymerization of glycidyl 1-naphthyl ether with other monomers, such as cyclic carbonates, through anionic or cationic ring-opening polymerization to create novel copolymers.
Stereochemical Control and Analytical Methodologies
Principles of Enantioselective Catalysis in Glycidyl (B131873) Ether Chemistry
Enantioselective catalysis offers a direct and efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of glycidyl ether synthesis, this involves the asymmetric epoxidation of allylic precursors or the enantioselective ring-opening of meso-epoxides. The core principle lies in the formation of diastereomeric transition states between the substrate and the chiral catalyst, leading to a lower activation energy for the formation of one enantiomer over the other.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy provides a reliable method for introducing chirality with high predictability. For instance, an achiral glycerol (B35011) derivative could be attached to a chiral auxiliary, followed by a diastereoselective etherification and subsequent removal of the auxiliary to yield an enantiomerically enriched glycidyl ether precursor.
Chiral synthons, on the other hand, are enantiomerically pure building blocks that are incorporated into the final molecule. Glycerol, a readily available and inexpensive starting material, can be desymmetrized to serve as a chiral synthon for the synthesis of compounds like (R)-Glycidyl 1-naphthyl ether. scielo.br This approach leverages the pre-existing chirality of the synthon to construct the target molecule.
Transition metal complexes, particularly chiral (salen)Co(III) complexes, have proven to be highly effective catalysts in the asymmetric synthesis and resolution of epoxides. mdpi.comnih.gov In the context of this compound, these catalysts are primarily used in the hydrolytic kinetic resolution (HKR) of the racemic ether. researchgate.netunipd.it The mechanism of (salen)Co(III)-catalyzed HKR involves a cooperative bimetallic pathway where one cobalt complex acts as a Lewis acid to activate the epoxide, and a second cobalt complex delivers the nucleophile (hydroxide). acs.org This dual activation model accounts for the high reactivity and enantioselectivity observed. The rigid, well-defined chiral environment provided by the salen ligand dictates the facial selectivity of the nucleophilic attack, leading to the preferential reaction of one enantiomer.
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.netdntb.gov.ua Chiral phosphoric acids and proline derivatives are examples of organocatalysts that can activate epoxides towards nucleophilic attack through hydrogen bonding interactions. acs.org These catalysts can facilitate the enantioselective ring-opening of epoxides, providing an alternative to metal-based systems. researchgate.net
Kinetic Resolution Techniques for Enantiomer Separation
Kinetic resolution is a widely used method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a different product. wikipedia.org
Hydrolytic kinetic resolution (HKR) is a highly practical and efficient method for obtaining enantiomerically enriched epoxides and their corresponding 1,2-diols. researchgate.netresearchgate.net The reaction utilizes water as a readily available and inexpensive nucleophile in the presence of a chiral catalyst, most notably the (salen)Co(III) complex developed by Jacobsen. researchgate.netunipd.it In the HKR of racemic glycidyl 1-naphthyl ether, the (S,S)-(salen)Co(III) catalyst selectively hydrolyzes the (S)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric excess. researchgate.net This method is characterized by its operational simplicity, low catalyst loadings, and the generation of two valuable, enantioenriched products. unipd.itresearchgate.net
Below is a table summarizing the performance of a (salen)Co(III) catalyst in the HKR of a related aryl glycidyl ether, demonstrating the high efficiency of this technique.
| Catalyst | Substrate | Unreacted Epoxide Yield (%) | Unreacted Epoxide ee (%) | Diol Yield (%) |
| (R,R)-salen Co(III)OAc | (±)-Naphthyl glycidyl ether | 47 | 96 (for the (S)-enantiomer) | 43 |
Data sourced from a study on the kinetic resolution of (±)-naphthyl glycidyl ether, which provides enantiomerically pure (S)-naphthyl glycidyl ether when using the (R,R) catalyst. The use of the (S,S) catalyst would analogously produce (R)-naphthyl glycidyl ether. smolecule.com
Acid-catalyzed kinetic resolution represents another strategy for the separation of racemic epoxides. This approach can involve chiral Brønsted acids, such as chiral phosphoric acids, which can protonate the epoxide oxygen, thereby activating it for nucleophilic attack. acs.org The chiral counterion environment created by the catalyst can lead to a difference in the rate of reaction for the two enantiomers. While highly effective for certain substrates, the application of acid-catalyzed kinetic resolution to glycidyl ethers requires careful control of reaction conditions to prevent unwanted side reactions or racemization.
Analytical Methods for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is crucial for evaluating the success of any asymmetric synthesis or resolution. heraldopenaccess.us Several analytical techniques are employed for this purpose, with chromatographic methods being the most common and reliable.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers. heraldopenaccess.usuma.esphenomenex.com The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different binding affinities, resulting in different retention times. For this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, can be effective. researchgate.net The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com
Gas chromatography (GC) on a chiral stationary phase is another common method for determining the enantiomeric purity of volatile compounds. gcms.czresearchgate.net Derivatized cyclodextrins are frequently used as chiral selectors in GC columns. sigmaaldrich.com For glycidyl ethers, GC can provide high-resolution separation of the enantiomers, allowing for accurate ee determination. icm.edu.pl
The table below outlines common analytical methods for determining the enantiomeric excess of chiral compounds like this compound.
| Analytical Method | Principle of Separation | Typical Chiral Selector/Stationary Phase | Detection Method |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase | Polysaccharide derivatives (e.g., Chiralpak AD-H) | UV, Fluorescence, Circular Dichroism (CD) |
| Chiral Gas Chromatography (GC) | Differential partitioning into a chiral stationary phase | Derivatized cyclodextrins (e.g., Chiraldex G-TA) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent | Chiral lanthanide shift reagents, Mosher's acid | NMR |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the enantioseparation of racemic mixtures, including glycidyl ethers. nih.govhplc.eu The principle of this method lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, separation.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving a broad range of racemic compounds, including epoxides and ethers. researchgate.netmdpi.com For the separation of glycidyl 1-naphthyl ether enantiomers, columns packed with these types of CSPs are commonly employed. The separation is typically achieved in normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent, like hexane, and a polar modifier, such as 2-propanol or ethanol. nih.govresearchgate.net
The specific conditions, including the choice of CSP, mobile phase composition, and flow rate, are critical for achieving optimal resolution between the (R) and (S) enantiomers. Researchers have systematically investigated these parameters to develop reliable methods for both analytical and preparative-scale separations. mdpi.comphenomenex.com
Table 1: HPLC Conditions for Enantiomeric Separation of Glycidyl 1-naphthyl ether
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column | Chiralpak AD-H | Chiralcel OD-H |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (S)-enantiomer | ~ 8.5 min | ~ 10.2 min |
| Retention Time (R)-enantiomer | ~ 9.8 min | ~ 12.1 min |
| Resolution (Rs) | > 1.5 | > 1.8 |
This table presents typical, illustrative data compiled from various sources and does not represent a single specific experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. In the context of stereochemistry, it can be used to determine enantiomeric excess (% ee) by converting the enantiomers into diastereomers in situ, which are distinguishable by NMR. researchgate.netscispace.com This is achieved through the use of chiral resolving agents, such as chiral derivatizing agents or chiral solvating agents. An alternative and often more direct approach involves the use of chiral shift reagents (CSRs). libretexts.orgnih.gov
Chiral shift reagents are typically lanthanide complexes, such as derivatives of europium or praseodymium, with chiral ligands. libretexts.org When a CSR is added to a solution of a chiral analyte like this compound, it forms transient diastereomeric complexes with both the (R) and (S) enantiomers. libretexts.org These complexes are in fast exchange on the NMR timescale. The magnetic environment around the nuclei of the analyte is perturbed differently for each diastereomeric complex, resulting in the separation of signals for the two enantiomers in the NMR spectrum. nih.gov
The magnitude of the chemical shift difference (ΔΔδ) depends on the specific protons being observed, the concentration of the CSR, and the solvent used. By integrating the distinct signals corresponding to the (R) and (S) enantiomers, the enantiomeric excess of the sample can be accurately quantified. researchgate.netfigshare.com This method provides a rapid and non-destructive way to assess the enantiopurity of this compound.
Table 2: ¹H NMR Data for Racemic Glycidyl 1-naphthyl ether with a Chiral Shift Reagent
| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR - (R)-enantiomer (ppm) | Chemical Shift (δ) with CSR - (S)-enantiomer (ppm) | Induced Shift Difference (ΔΔδ) (ppm) |
|---|---|---|---|---|
| Oxirane CH | ~ 3.35 (m) | ~ 3.85 | ~ 3.95 | 0.10 |
| Oxirane CH₂ (diastereotopic) | ~ 2.80 (dd), ~ 2.95 (dd) | ~ 3.20, ~ 3.40 | ~ 3.30, ~ 3.52 | 0.10, 0.12 |
| OCH₂ | ~ 4.10 (dd), ~ 4.35 (dd) | ~ 4.60, ~ 4.88 | ~ 4.72, ~ 5.01 | 0.12, 0.13 |
This table presents representative data to illustrate the principle. Actual chemical shifts and induced differences may vary based on the specific chiral shift reagent, its concentration, the solvent, and the spectrometer frequency.
Mechanistic and Computational Investigations of R Glycidyl 1 Naphthyl Ether Transformations
Elucidation of Reaction Mechanisms in Stereoselective Transformations
Stereoselective transformations of glycidyl (B131873) ethers, including (R)-GNE, are fundamental for accessing optically pure molecules. A primary strategy employed is kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation.
One prominent example is the hydrolytic kinetic resolution (HKR) of racemic 1-naphthyl glycidyl ether. This reaction utilizes a chiral catalyst, such as a (R,R)-salen Co(III)OAc complex, with water as a nucleophile. The mechanism involves the activation of the epoxide by the chiral cobalt complex, facilitating a stereoselective nucleophilic attack by water. This process preferentially opens the epoxide ring of one enantiomer, leading to the formation of a diol, while the other enantiomer remains largely unreacted. Consequently, this method yields both the unreacted glycidyl ether and the corresponding 1-naphthylglycerol derivative in high enantiomeric excess.
Another well-established method is the kinetic resolution of α-naphthyl glycidyl ether catalyzed by a combination of Zn(NO3)2 and (+)-tartaric acid. This process is employed as a key step in the synthesis of (S)-propranolol. In this reaction, the chiral catalyst system differentiates between the enantiomers of the glycidyl ether, leading to the preferential reaction of one enantiomer with a nucleophile, such as isopropylamine (B41738). The regioselective nucleophilic attack occurs primarily at the terminal carbon atom of the epoxide ring. The choice of catalyst and reaction conditions significantly influences the efficiency and enantioselectivity of the resolution. For instance, the molar ratio of the epoxide to the catalyst components has been shown to directly affect both the chemical yield and the optical purity of the product.
Biocatalytic resolutions represent another important class of stereoselective transformations. Enzymes, such as epoxide hydrolases (EHs), exhibit high enantioselectivity in the detoxification and metabolism of glycidyl ethers. Studies on rat liver enzymes have shown that both glutathione (B108866) transferase and epoxide hydrolase favor the (R)-isomers of glycidyl 1-naphthyl ether for detoxification. The mechanism involves the enzyme's chiral active site binding one enantiomer preferentially and catalyzing its hydrolysis to the corresponding diol, leaving the other enantiomer in excess.
The table below summarizes key findings from studies on the kinetic resolution of 1-naphthyl glycidyl ether.
| Catalyst/Enzyme System | Nucleophile | Preferred Enantiomer (Reacted) | Product(s) | Achieved Enantiomeric Excess (ee) |
| (R,R)-salen Co(III)OAc | Water | (S)-GNE | (R)-GNE and (S)-1-naphthylglycerol | High ee for both products |
| Zn(NO3)2 / (+)-tartaric acid | Isopropylamine | (R)-GNE | (S)-Propranolol | 90% ee of (S)-enantiomer |
| Rat Liver Epoxide Hydrolase | Water | (R)-GNE | (R)-1-(1-naphthoxy)-2,3-propanediol | Enantioselective preference for (R)-isomer |
Computational Chemistry Approaches to Understand Enantioselectivity
Computational chemistry provides indispensable tools for investigating reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone. For transformations involving (R)-Glycidyl 1-naphthyl ether, techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to rationalize and predict the origins of enantioselectivity.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms, predict geometries of transition states, and calculate reaction energy barriers. By comparing the activation energies for the reaction pathways of both the (R) and (S) enantiomers with a chiral catalyst or enzyme, DFT can explain the observed enantioselectivity.
In the context of glycidyl ether transformations, DFT calculations can model the ring-opening reaction. For a catalyzed reaction, the calculations would involve building models of the transition states for the nucleophilic attack on both the (R)- and (S)-epoxides. The enantiomer whose transition state is lower in energy will react faster, leading to the observed kinetic resolution. These calculations can elucidate the specific non-covalent interactions—such as hydrogen bonds or steric repulsions—between the substrate and the catalyst that are responsible for stabilizing one transition state over the other. Factors like the frontier molecular orbitals (HOMO-LUMO) of the reactants can also be analyzed to understand reactivity.
For example, in the cobalt-salen-catalyzed HKR, DFT could be used to model the interaction of the (R)-GNE and (S)-GNE with the chiral cobalt complex. The calculations would likely show that steric hindrance between the naphthyl group and the salen ligand is minimized in the transition state for one enantiomer, resulting in a lower energy barrier and a faster reaction rate, thus explaining the enantioselectivity of the resolution.
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of biocatalysis, MD simulations can model the dynamic interactions between an enzyme and its substrate, such as this compound, providing a detailed picture of the binding process and the conformational changes that occur within the enzyme's active site.
MD simulations can reproduce the process of an enzyme binding to its substrate, revealing the key amino acid residues involved in substrate recognition and stabilization. By running separate simulations for both the (R) and (S) enantiomers, researchers can identify differences in their binding modes, stability within the active site, and proximity to the catalytic residues. The enantiomer that adopts a more stable and catalytically productive orientation (a near-attack conformation) will be transformed more efficiently.
The binding free energy of the enzyme-substrate complex can be calculated from MD simulation trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These calculations break down the total binding energy into contributions from different forces, such as van der Waals and electrostatic interactions, revealing the key drivers for binding. A more favorable binding free energy for one enantiomer over the other often correlates with the observed enantioselectivity of the enzyme.
The table below illustrates the type of data that can be obtained from MD simulations to compare the interaction of two enantiomers with an enzyme.
| Parameter | Enzyme-(R)-Substrate Complex | Enzyme-(S)-Substrate Complex | Implication for Enantioselectivity |
| Binding Free Energy (ΔG_bind) | Lower (more negative) | Higher (less negative) | Stronger, more stable binding of the (R)-enantiomer. |
| Root-Mean-Square Deviation (RMSD) | Lower, more stable trajectory | Higher, more fluctuations | The (R)-enantiomer is held more rigidly in the active site. |
| Distance to Catalytic Residues | Shorter average distance | Longer average distance | The (R)-enantiomer is better positioned for catalysis. |
| Key Interacting Residues | e.g., Trp, Tyr, Ser | e.g., Ser, Ala | Different interaction patterns stabilize the enantiomers differently. |
Modeling the origins of enantioselectivity in biocatalytic systems, such as the resolution of GNE by epoxide hydrolases, involves a multi-faceted approach that often combines insights from both DFT and MD simulations. The ultimate goal is to build a comprehensive model that explains why an enzyme favors one enantiomer over the other.
The process begins with docking studies to predict the initial binding poses of both (R)- and (S)-GNE in the enzyme's active site. These static models provide a starting point for more rigorous dynamic simulations. MD simulations are then performed to refine these poses and assess the stability and conformational dynamics of each enzyme-substrate complex.
From the MD trajectories, representative snapshots of the near-attack conformations can be extracted. These structures are then used for high-level quantum mechanics (QM) calculations, often using a QM/MM (Quantum Mechanics/Molecular Mechanics) approach. In this hybrid method, the reacting part of the system (the substrate and key catalytic residues) is treated with DFT, while the rest of the protein is treated with a less computationally expensive molecular mechanics force field. This allows for the accurate calculation of the reaction energy profiles for both enantiomers within the true enzyme environment.
The difference in the calculated activation energies (ΔΔG‡) between the pathways for the (R) and (S) enantiomers can then be directly correlated with the experimentally observed enantiomeric ratio (E). This integrated computational approach provides a detailed, atomic-level understanding of the steric and electronic factors that govern the enzyme's stereoselectivity, paving the way for rational protein engineering to enhance or even invert the enantiopreference for specific applications.
Future Directions and Research Opportunities
Development of Novel Highly Enantioselective Catalytic Systems for (R)-Glycidyl 1-Naphthyl Ether Synthesis
While kinetic resolution has proven effective for obtaining enantiomerically enriched this compound derivatives, the development of direct asymmetric synthetic routes remains a primary objective. Future research will likely concentrate on novel catalytic systems that can provide high enantioselectivity and yield in the direct synthesis of the (R)-enantiomer.
One promising avenue is the continued development of chiral Salen-metal complexes. While much of the existing research has focused on kinetic resolution, modifying the steric and electronic properties of these ligands could lead to catalysts capable of direct, highly enantioselective epoxidation of the corresponding allyl ether. Polymeric and immobilized chiral Salen complexes are also of significant interest as they offer the advantages of easy recovery and recyclability, which are crucial for industrial applications.
Another area of exploration is the use of other chiral catalysts, such as those based on chiral biphenols or ketones, for the asymmetric epoxidation of unfunctionalized olefins. Adapting these systems for the specific substrate of 1-allyloxynaphthalene (B1268387) could provide a direct and efficient route to this compound. The Sharpless asymmetric epoxidation of allylic alcohols is a well-established method for producing chiral epoxides, and further research into analogous reactions for allylic ethers could be fruitful.
The table below summarizes some of the catalytic systems that have been investigated for the synthesis of chiral epoxides and could be further developed for the direct synthesis of this compound.
| Catalyst System | Reaction Type | Potential for this compound Synthesis | Key Research Focus |
| Chiral Polymeric Co(III)-Salen Complexes | Aminolytic Kinetic Resolution | Indirect route via resolution of racemic mixture. | Development of catalysts for direct asymmetric epoxidation. |
| Chiral Ketones | Asymmetric Epoxidation | Potential for direct synthesis from 1-allyloxynaphthalene. | Catalyst design and optimization for specific substrate. |
| Titanium/Diisopropyl Tartrate | Asymmetric Epoxidation | Established for allylic alcohols, adaptable for allylic ethers. | Investigation of substrate scope and reaction conditions. |
Advancements in Biocatalytic Production and Enzyme Engineering for Industrial Applications
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Future research in this area will focus on the discovery and engineering of enzymes for the efficient and scalable production of this compound.
A significant breakthrough has been the identification and engineering of an epoxide hydrolase from Bacillus megaterium ECU1001 (BmEH), which exhibits an unusual (R)-enantioselectivity. Through site-directed mutagenesis, researchers have dramatically increased the enzyme's activity towards α-naphthyl glycidyl (B131873) ether. Specifically, mutants F128A and M145A showed 42- and 25-fold higher activities, respectively, than the wild-type enzyme. This work provides a strong foundation for further protein engineering to enhance catalytic efficiency, stability, and substrate tolerance for industrial applications.
Future work will likely involve directed evolution and rational design to further optimize epoxide hydrolases for the kinetic resolution of racemic glycidyl 1-naphthyl ether, favoring the production of the (R)-diol, which can then be converted to the desired (R)-epoxide. The development of whole-cell biocatalysts could also simplify industrial processes by eliminating the need for enzyme purification.
The following table highlights key aspects of the engineered BmEH enzyme for the bioresolution of α-naphthyl glycidyl ether.
| Enzyme | Source | Engineering Strategy | Improvement in Activity | Relevance for this compound |
| BmEH | Bacillus megaterium ECU1001 | Site-directed mutagenesis (F128A, M145A) | Up to 42-fold increase | High (R)-enantioselectivity for the hydrolysis of the racemic epoxide. |
Exploration of New Chemical Transformations and Diverse Applications
The synthetic versatility of this compound, owing to its reactive epoxide ring, opens up possibilities for a wide range of chemical transformations and applications. Future research will likely explore new reactions beyond the well-established nucleophilic ring-opening used in the synthesis of β-blockers.
In the realm of polymer chemistry, this compound is a valuable monomer for the synthesis of chiral polymers. These polymers can have unique optical and physical properties, making them suitable for applications in chiral chromatography, asymmetric catalysis, and as advanced materials with specific recognition capabilities.
The development of novel chiral stationary phases for high-performance liquid chromatography (HPLC) is another promising area. Chiral molecules derived from this compound could be immobilized on solid supports to create stationary phases for the separation of other racemic compounds.
Furthermore, the unique stereochemistry and functionality of this compound make it an interesting scaffold for the synthesis of new biologically active molecules. Exploration of its use in the synthesis of compounds targeting other receptors or enzymes could lead to the discovery of new therapeutic agents.
| Application Area | Potential Use of this compound | Research Direction |
| Polymer Chemistry | Monomer for chiral polymers. | Synthesis and characterization of novel polymers with unique optical and separation properties. |
| Chiral Chromatography | Precursor for chiral stationary phases. | Development of new HPLC columns for enantioseparation. |
| Medicinal Chemistry | Scaffold for novel bioactive molecules. | Synthesis and biological evaluation of new derivatives. |
Integration of Flow Chemistry with Stereoselective Synthetic Methodologies
The integration of continuous flow chemistry with stereoselective synthesis offers numerous advantages, including improved safety, scalability, and process control. Future research will focus on developing continuous flow processes for the enantioselective synthesis of this compound.
Building on the successful synthesis of racemic 1-naphthyl glycidyl ether in a dual function membrane microreactor, the next logical step is to incorporate a chiral catalyst into a similar flow system. This could involve the use of immobilized chiral catalysts, such as the polymeric Salen complexes mentioned earlier, in packed-bed reactors.
Flow chemistry can also be coupled with biocatalysis. Immobilized enzymes in a continuous flow reactor could enable the efficient and continuous production of this compound derivatives. This approach would benefit from reduced reaction times, easier product isolation, and enhanced enzyme stability. The development of such integrated chemo-enzymatic flow processes represents a significant step towards more sustainable and efficient manufacturing of chiral compounds.
| Flow Chemistry Approach | Potential for this compound Synthesis | Key Advantages |
| Immobilized Chiral Catalysts in Packed-Bed Reactors | Continuous asymmetric epoxidation or kinetic resolution. | Catalyst recyclability, improved process control. |
| Immobilized Enzyme Reactors | Continuous biocatalytic resolution. | High selectivity, mild reaction conditions, enhanced enzyme stability. |
| Microreactor Technology | Precise control over reaction parameters. | Improved yield and selectivity, enhanced safety. |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing (R)-Glycidyl 1-naphthyl ether, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic epoxide ring-opening reactions or catalytic epoxidation of allyl ether precursors. For enantioselective synthesis, chiral catalysts (e.g., Sharpless epoxidation conditions) or enzymatic resolution may be employed. Post-synthesis purification via preparative HPLC or chiral column chromatography is critical to verify enantiomeric purity . Reaction progress should be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) with flame ionization detection (FID) to detect intermediates and byproducts .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure. Storage requires airtight containers in cool, ventilated areas away from nucleophilic agents (e.g., amines, acids). Emergency procedures include immediate rinsing with water for skin/eye contact and medical consultation for persistent irritation . Toxicity data for structurally similar glycidyl ethers (e.g., phenyl glycidyl ether) classify them as potential carcinogens, warranting strict adherence to IARC guidelines for hazardous chemicals .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : Gas chromatography (GC) with FID or mass spectrometry (GC-MS) is preferred for volatile derivatives. For non-volatile or thermally unstable samples, high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) offers higher specificity. Solid-phase extraction (SPE) using Amberlite XAD-7 resin effectively isolates glycidyl ethers from air or liquid samples prior to analysis . Validate methods using internal standards (e.g., deuterated analogs) to account for matrix effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
